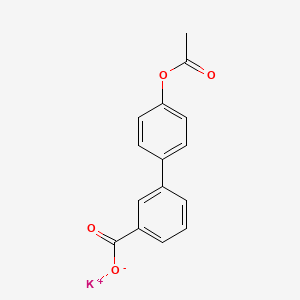

Potassium;3-(4-acetyloxyphenyl)benzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-(4-acetyloxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4.K/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18;/h2-9H,1H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAIYKAEVKDYTF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Potassium;3 4 Acetyloxyphenyl Benzoate and Its Congeners

Strategies for the Construction of Substituted Benzoate (B1203000) Scaffolds

The core of potassium;3-(4-acetyloxyphenyl)benzoate is the 3-(4-acetyloxyphenyl)benzoic acid precursor. Its synthesis is a key focus, involving the creation of a carbon-carbon bond between two phenyl rings and subsequent functional group manipulations.

Esterification and Transesterification Approaches

Esterification is a fundamental reaction in the synthesis of the target molecule, both for the creation of the acetate (B1210297) group and potentially for the protection of the carboxylic acid if required during the synthesis. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a foundational approach. byjus.com For the synthesis of benzoate esters, various catalysts such as sulfuric acid, hydrochloric acid, and solid acid catalysts like modified montmorillonite (B579905) K10 clay can be employed. researchgate.netncert.nic.in Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate these reactions, significantly reducing reaction times. byjus.com

A relevant transformation is the acylation of a phenolic hydroxyl group. The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid using acetic anhydride (B1165640) is a well-documented procedure that can be adapted for the final acetylation step in the synthesis of the target precursor. google.comchemicalpapers.com This reaction is often catalyzed by a small amount of concentrated sulfuric acid or pyridine. google.com

Carboxylation Reactions for Benzoic Acid Moiety Elaboration

The introduction of the carboxylic acid group onto the aromatic ring is a critical step. Several methods exist for the carboxylation of aromatic compounds. One of the most common laboratory-scale methods is the Grignard reaction, where an aryl magnesium halide (Grignard reagent) reacts with carbon dioxide to form the corresponding carboxylate, which is then protonated to yield the carboxylic acid. ncert.nic.in

Industrially, aromatic carboxylic acids are often produced by the oxidation of alkylbenzenes. For example, toluene (B28343) can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with air. ncert.nic.ingoogle.com While not directly applicable to the biphenyl (B1667301) system of the target molecule without a suitable alkyl-substituted precursor, this highlights a powerful method for generating the benzoic acid moiety.

A more direct approach involves the palladium-catalyzed carboxylation of aryl halides or triflates with carbon monoxide. Additionally, recent advancements have shown rhodium-catalyzed C-H carboxylation of benzoic acids with CO2, offering a more atom-economical route to phthalic acids.

Synthesis of 3-(4-acetyloxyphenyl)benzoic acid Precursor

The construction of the biphenyl core of 3-(4-acetyloxyphenyl)benzoic acid is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.

A plausible and efficient synthetic route would involve the following key steps:

Suzuki-Miyaura Coupling: The reaction would couple 3-carboxyphenylboronic acid with 4-bromoacetoxybenzene or, more commonly, couple a protected 3-bromobenzoic acid (e.g., methyl 3-bromobenzoate) with 4-hydroxyphenylboronic acid. researchgate.net The latter approach is often preferred as it avoids potential complications with the free carboxylic acid during the coupling reaction. A typical catalytic system for this transformation involves a palladium source, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand like triphenylphosphine (B44618) or a more specialized ligand, and a base such as potassium carbonate or sodium carbonate. researchgate.net The reaction is typically carried out in a solvent mixture, for example, toluene/ethanol (B145695)/water.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Methyl 3-bromobenzoate | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ / dppf | K₂CO₃ | THF/Water | Methyl 3-(4-hydroxyphenyl)benzoate |

| 3-Carboxyphenylboronic acid | 1-Bromo-4-hydroxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-(4-Hydroxyphenyl)benzoic acid |

Hydrolysis (if necessary): If an ester-protected benzoic acid was used in the Suzuki coupling, the resulting methyl 3-(4-hydroxyphenyl)benzoate would need to be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com

Acetylation: The phenolic hydroxyl group of 3-(4-hydroxyphenyl)benzoic acid is then acetylated to form the final precursor, 3-(4-acetyloxyphenyl)benzoic acid. This is commonly done using acetic anhydride with a catalytic amount of a strong acid like sulfuric acid or a base like pyridine. google.com The reaction is typically warmed to ensure completion.

Potassium Salt Formation and Purification Techniques

Once the 3-(4-acetyloxyphenyl)benzoic acid precursor has been synthesized and purified, the final step is the formation of the potassium salt.

Optimized Salt Formation Protocols

The formation of a potassium carboxylate salt is a straightforward acid-base reaction. researchgate.net The carboxylic acid, 3-(4-acetyloxyphenyl)benzoic acid, is treated with a potassium base.

Commonly used potassium bases include:

Potassium Hydroxide (KOH): A strong base that readily deprotonates the carboxylic acid. clinikally.comquora.com The reaction is typically performed by dissolving the carboxylic acid in a suitable solvent, such as ethanol or water, and adding a stoichiometric amount of an aqueous or alcoholic solution of KOH. quora.comechemi.com

Potassium Carbonate (K₂CO₃): A milder base that can also be used for the neutralization.

Potassium Bicarbonate (KHCO₃): An even milder base, suitable for sensitive substrates.

To obtain a high-purity salt, it is crucial to use a precise 1:1 molar ratio of the carboxylic acid to the potassium cation source. echemi.com An excess of the base can lead to contamination of the final product. echemi.com The reaction is often carried out at a slightly elevated temperature, for instance, 40-85 °C, to ensure complete reaction and to facilitate the subsequent removal of the solvent. echemi.comfao.org

| Carboxylic Acid | Potassium Base | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 3-(4-acetyloxyphenyl)benzoic acid | Potassium Hydroxide | Ethanol/Water | Stirring, 40-85 °C | This compound |

| 3-(4-acetyloxyphenyl)benzoic acid | Potassium Carbonate | Methanol | Reflux | This compound |

Isolation and Purity Assessment Methods

The isolation of the potassium salt from the reaction mixture is a critical step in obtaining a pure product.

Crystallization: After the salt formation, the solvent is typically removed by evaporation under reduced pressure. echemi.com The resulting solid can then be purified by recrystallization. The choice of solvent for recrystallization is crucial and depends on the solubility of the salt. A solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures is ideal. For potassium benzoate and its derivatives, mixtures of ethanol and water are often effective. google.com For some organic salts, precipitation from an aqueous solution by the addition of a less polar solvent like acetone (B3395972) can be effective. echemi.com

Filtration and Drying: The purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to remove residual solvent. google.com

Purity Assessment: The purity of the final product, this compound, can be assessed by a variety of analytical techniques:

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure. The disappearance of the acidic proton from the carboxylic acid in the ¹H NMR spectrum is a key indicator of successful salt formation. echemi.com Infrared (IR) spectroscopy can also be used to observe the characteristic stretches of the carboxylate anion.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the compound and to detect any remaining starting material or by-products.

Titration: An assay can be performed by dissolving the salt in water and titrating with a standardized acid to determine the exact amount of the carboxylate salt present. fao.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, while not extensively detailed in dedicated literature, can be hypothetically approached through a multi-step process involving the formation of a biphenyl core, followed by esterification and salt formation. A plausible route starts from 3-(4-hydroxyphenyl)benzoic acid, which is then acetylated to form 3-(4-acetyloxyphenyl)benzoic acid, and subsequently neutralized with a potassium base to yield the target salt. prepchem.comgoogle.com The application of green chemistry principles is paramount in optimizing this pathway, focusing on minimizing environmental impact and maximizing efficiency.

Solvent Selection and Catalytic System Evaluation

The core transformations in synthesizing the parent acid, 3-(4-acetyloxyphenyl)benzoic acid, are esterification (acetylation of the phenol) and potentially the construction of the biphenyl skeleton. The choice of solvents and catalysts for these steps is critical for aligning the synthesis with green chemistry tenets.

Solvent Selection: The selection of solvents is a key factor in any green chemical process, as they often constitute the largest mass component of a reaction and contribute significantly to waste and pollution. nih.govrsc.org Green solvent selection guides often classify solvents into categories such as "preferred," "usable," and "undesirable" based on safety, health, and environmental metrics. rsc.org For the synthesis of aryl esters and related compounds, greener alternatives to hazardous solvents like DMF, NMP, and chlorinated hydrocarbons are actively sought. rsc.orgrsc.org

Water, ethanol, isopropanol, and ethyl acetate are generally recommended as green solvents. rsc.org For specific applications, glycerol (B35011) has emerged as a sustainable, non-toxic, biodegradable, and recyclable solvent with a high boiling point and low vapor pressure, making it an excellent medium for reactions that might otherwise require polar aprotic solvents. nih.govresearchgate.net Research on the synthesis of 2-arylbenzothiazoles, which involves a condensation reaction, has demonstrated the efficacy of glycerol as a green solvent, sometimes allowing reactions to proceed smoothly at ambient temperature without a catalyst. nih.gov Another approach is the use of solvent-free reaction conditions, which entirely eliminates solvent waste. mdpi.comresearchgate.net

Interactive Table: Green Solvent Selection Guide This table provides a simplified ranking of solvents based on green chemistry principles. rsc.org

Catalytic System Evaluation:arkat-usa.orgSeveral catalytic systems are applicable for the synthesis of aryl benzoates and similar esters:

Zeolite Catalysts: H-beta zeolites have been successfully used for the benzoylation of phenol (B47542) with benzoic acid in the absence of a solvent. mdpi.com These solid acid catalysts are reusable and can offer high conversion rates, although they may require high temperatures (e.g., 190 °C). mdpi.com

Phosphotungstic Acid: This reusable catalyst has been shown to be effective for the transesterification of aryl benzoates under environmentally benign conditions, avoiding the oxidation of sensitive phenol groups. researchgate.net

Sodium Thiosulfate (B1220275): In a method using pivalic anhydride as a dehydrating agent, sodium thiosulfate pentahydrate—an inexpensive and easy-to-handle salt—was found to catalyze the esterification of phenols with carboxylic acids effectively. arkat-usa.org

Enzymatic Catalysis: Lipases, such as Lipozyme TL-IM, can be used as biocatalysts for acylation reactions. researchgate.net These reactions can often be performed in the absence of organic solvents, using an excess of one reactant as the solvent medium. Enzymatic processes are highly selective and operate under mild conditions, though the catalyst can be more expensive and sensitive to reaction conditions. researchgate.net

Ion-Exchange Resins: Strongly acidic gel-type ion-exchange resins are effective, recyclable catalysts for the esterification of sterically hindered acids like 3,5-di-tert-butyl-4-hydroxybenzoic acid, suggesting their potential applicability in related systems. google.com

Interactive Table: Comparison of Catalytic Systems for Aryl Ester Synthesis This table compares various catalytic systems for reactions analogous to the synthesis of the acetyloxy group in the target molecule.

Atom Economy and Reaction Efficiency Considerations

Atom Economy: Introduced as a core concept of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com A reaction with high atom economy minimizes the generation of waste by-products. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

For the synthesis of this compound from 3-(4-hydroxyphenyl)benzoic acid, the acetylation and neutralization steps can be analyzed.

Acetylation Step: Using acetic anhydride for acetylation is common. C₁₃H₁₀O₃ + (CH₃CO)₂O → C₁₅H₁₂O₄ + CH₃COOH In this step, acetic acid is a by-product. While the yield may be high, the atom economy is not 100% because the atoms of the acetic acid by-product are not part of the desired intermediate. primescholars.com

Neutralization Step: C₁₅H₁₂O₄ + KOH → C₁₅H₁₁KO₄ + H₂O This acid-base reaction produces water as the only by-product, leading to a relatively high atom economy for this step.

Rearrangement and addition reactions are ideal from an atom economy perspective as they can theoretically achieve 100% atom economy. jocpr.com

Interactive Table: Hypothetical Atom Economy Calculation for Synthesis This table illustrates the atom economy for the final two steps in a plausible synthesis of the target compound.

Reaction Efficiency:Catalyst Choice: An effective catalyst can significantly reduce reaction times and the required temperature, thus lowering energy consumption. researchgate.net For instance, certain catalysts allow for reactions at ambient temperature. nih.gov

Solvent-Free Conditions: Eliminating the solvent simplifies work-up and purification, saving time and resources, in addition to being environmentally beneficial. researchgate.net

Process Optimization: Factors such as the stoichiometric ratio of reactants must be optimized. For example, in enzymatic synthesis, using an excess of one liquid reactant can serve as a solvent and drive the reaction to completion, but this may complicate purification. researchgate.net

Derivatization Strategies from this compound

This compound possesses several reactive sites that can be targeted for derivatization to produce a library of new compounds. The primary sites for chemical modification are the potassium carboxylate, the acetylated phenolic ester, and the two aromatic rings. Derivatization would typically start from the corresponding acid or ester intermediates.

Reactions at the Carboxylate/Carboxylic Acid Group: The carboxylate is a versatile functional group. Starting from the parent acid, 3-(4-acetyloxyphenyl)benzoic acid, standard transformations can be applied:

Esterification: The carboxylic acid can be converted into a wide range of alkyl or aryl esters. This is often achieved through acid-catalyzed reaction with an alcohol or using coupling agents. google.com

Amide Formation: Reaction with amines, often mediated by coupling agents, yields the corresponding amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for further functionalization.

Reactions at the Acetyloxy Group:

Hydrolysis: The acetyl group can be selectively hydrolyzed under basic or acidic conditions to reveal the parent phenol, 3-(4-hydroxyphenyl)benzoic acid. This free hydroxyl group is a key site for further derivatization.

Etherification: The regenerated phenol can be converted to an ether via Williamson ether synthesis or other methods. For example, O-alkylation with various alkyl halides can introduce diverse side chains. mdpi.com

Re-esterification: The phenol can be esterified with different acyl chlorides or carboxylic acids to generate a variety of benzoate esters, similar to the synthesis of calamitic liquid crystal molecules which often contain phenyl benzoate structures. nih.gov

Reactions on the Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents (carboxylate, ester, and the other ring) will influence the position of substitution. The ring bearing the acetyloxy group is activated, while the ring with the carboxylate group is deactivated. This differential reactivity could allow for selective functionalization.

Advanced Derivatization:

Cross-Coupling Reactions: If a halogenated precursor is used, such as 3-bromo-4-hydroxybenzoic acid, the halogen can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. nih.gov

Synthesis of Heterocycles: The functional groups can be used as starting points for building heterocyclic rings. For instance, derivatives of 2-aminophenol (B121084) react with aldehydes to form benzoxazoles, a reaction that could be adapted if an amino group were introduced onto the structure. mdpi.com

Comprehensive Structural Elucidation and Solid State Analysis of Potassium;3 4 Acetyloxyphenyl Benzoate

Spectroscopic Characterization for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For Potassium;3-(4-acetyloxyphenyl)benzoate, ¹H NMR would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the methyl protons of the acetyl group. The chemical shifts, integration values, and coupling patterns of these signals would confirm the substitution pattern of the benzoate (B1203000) and phenyl acetate (B1210297) moieties.

Furthermore, ¹³C NMR would provide data on the carbon skeleton, with characteristic peaks for the carboxylate carbon, the ester carbonyl carbon, the aromatic carbons, and the methyl carbon. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Anion 3-(4-acetyloxyphenyl)benzoate This table is illustrative and represents the type of data that would be generated from NMR analysis. Actual chemical shifts would need to be determined experimentally.

| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl Methyl Protons (CH₃) | ~ 2.3 | ~ 21 |

| Aromatic Protons | 7.0 - 8.2 | 120 - 155 |

| Ester Carbonyl (C=O) | N/A | ~ 169 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. In the IR spectrum of this compound, key absorption bands would be expected. A strong band around 1750 cm⁻¹ would indicate the C=O stretch of the ester group. The carboxylate group (COO⁻) would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. C-O stretching vibrations for the ester and ether-like linkages, as well as C-H stretching and bending for the aromatic rings and methyl group, would also be present.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings. Analysis of these spectra can also provide information about intermolecular interactions, such as those involving the potassium cation and the carboxylate group.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~ 1750 |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1440 - 1360 |

| Aromatic C=C | Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of a compound. For the anionic component, 3-(4-acetyloxyphenyl)benzoate, HRMS would provide a highly accurate mass measurement, confirming its elemental composition (C₁₅H₁₁O₄⁻).

Furthermore, tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Expected fragmentation pathways would likely include the loss of the acetyl group (CH₃CO) or the entire acetate moiety, as well as cleavage of the ester bond, providing further structural confirmation.

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement

The most definitive method for determining the three-dimensional structure of a solid-state compound is Single-Crystal X-ray Diffraction (SCXRD). This technique would provide precise atomic coordinates, bond lengths, and bond angles for this compound.

Crystal Packing and Supramolecular Interactions

SCXRD analysis would be crucial for understanding how the molecules are arranged in the crystal lattice. It would reveal the coordination environment of the potassium cation, detailing its interactions with the oxygen atoms of the carboxylate and potentially the ester carbonyl groups of neighboring anions.

This analysis would also identify and characterize various non-covalent interactions that govern the crystal packing. These could include ion-dipole interactions between K⁺ and the polar functional groups, potential hydrogen bonds (if co-crystallized with solvent molecules), and π-π stacking interactions between the aromatic rings of adjacent benzoate anions. Cation-π interactions, where the potassium ion interacts with the electron-rich face of an aromatic ring, might also be a feature of the crystal structure.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can have distinct physical properties. To date, no studies on the polymorphism of this compound have been reported. A comprehensive investigation would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to identify if multiple crystalline forms can be isolated and structurally characterized.

Similarly, the potential for this salt to form co-crystals with other molecules has not been explored in the available literature. Such studies could lead to new solid forms with tailored properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Influence of Potassium Counterion on Crystal Lattice Architecture

The introduction of the potassium counterion is anticipated to be a primary determinant in the crystal lattice architecture of this compound. While a specific crystal structure for this compound is not publicly available, the influence of the K+ ion can be inferred from the well-documented structures of other potassium carboxylates.

In the solid state, the potassium ion typically exhibits a preference for high coordination numbers, commonly ranging from six to eight, achieved by interacting with oxygen atoms from multiple neighboring benzoate anions. This interaction is primarily electrostatic, involving the positively charged potassium ion and the negatively charged carboxylate group, as well as the ester and acetyl oxygen atoms.

Based on analogous structures, such as potassium hydrogen bis((E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetate), the K+ ion is often found in a distorted octahedral coordination environment. nih.gov In such arrangements, the potassium ion is coordinated by oxygen atoms from the carboxylate groups of adjacent molecules. This coordination can lead to the formation of extended supramolecular structures, such as one-dimensional polymeric chains or more complex three-dimensional networks. nih.gov The K+ ions act as nodes, linking the benzoate anions together.

The presence of the acetyloxy group in this compound introduces additional potential coordination sites for the potassium ion. The carbonyl oxygen of the acetyloxy group could participate in the coordination sphere of the potassium ion, leading to more intricate packing arrangements compared to simpler potassium benzoates.

Spectroscopic studies on a series of potassium 3-substituted benzoates have shown that the presence of the potassium ion, in place of a proton in the carboxylic acid, significantly influences the electronic distribution within the benzoate ring and the vibrational frequencies of the carboxylate group. researchgate.net This is evident in the shifts observed in IR and Raman spectra upon salt formation.

Table 1: Comparison of Coordination Environments of Potassium in Carboxylate Salts

| Compound | K+ Coordination Number | Coordinating Atoms | Supramolecular Structure | Reference |

| Potassium hydrogen bis((E)-2-{4-[3-(thiophen-3-yl)acryloyl]phenoxy}acetate) | 6 | Oxygen | Polymeric chains | nih.gov |

| This compound (Predicted) | 6-8 | Oxygen | Chains or Network |

Data for this compound is predicted based on analogous structures.

Conformational Analysis in Solution and Solid State

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the ester linkage and the biphenyl (B1667301) bond.

Rotational Barriers and Preferred Conformations

Computational studies on phenyl benzoate have shown that the molecule is not planar in its lowest energy conformation. nih.gov The two phenyl rings are twisted with respect to each other. For the closely related compound, 4-acetylphenyl 3-methylbenzoate, the dihedral angle between the two aromatic rings in the solid state is 82.52(8)°. nih.govresearchgate.net A similar non-planar conformation would be expected for this compound in the solid state to minimize steric hindrance between the two aromatic rings.

The rotational barriers for these torsions are generally low, suggesting that the molecule can adopt a range of conformations in solution. Theoretical calculations on phenyl benzoate indicate that the energy barrier for the rotation of the phenyl groups is relatively small. nih.gov This implies that at room temperature, the molecule is likely to be conformationally mobile in the solution phase.

In the solid state, the conformation will be "frozen" into a single arrangement that allows for the most efficient crystal packing. This conformation is often close to a local minimum on the potential energy surface, but not necessarily the global minimum, as intermolecular interactions in the crystal lattice play a significant role in stabilizing the observed conformation. researchgate.netnih.gov

Table 2: Dihedral Angles in Related Benzoate Esters

| Compound | Dihedral Angle Between Phenyl Rings (°) | Reference |

| 4-acetylphenyl 3-methylbenzoate | 82.52 | nih.govresearchgate.net |

| 3,4-Dimethylphenyl benzoate | 52.39 | researchgate.netnih.gov |

| This compound (Predicted) | ~50-85 |

Data for this compound is predicted based on analogous structures.

Dynamic Behavior of the Acetyloxy and Phenyl Moieties

The acetyloxy and phenyl moieties of this compound are expected to exhibit dynamic behavior, particularly in solution. In the solid state, this dynamic behavior will be significantly restricted, but not necessarily absent.

In Solution: In solution, the low rotational barriers around the ester and biphenyl linkages allow for rapid reorientation of the phenyl and acetyloxyphenyl groups. The acetyloxy group itself has a rotatable C-O bond, and the methyl group of the acetyl function will be in free rotation. This conformational dynamism is a general feature of such ester molecules in the solution phase.

In the Solid State: In the crystalline state, large-amplitude motions like the free rotation of the phenyl rings are typically hindered by intermolecular contacts with neighboring molecules. However, smaller-amplitude motions are still possible. For instance, the phenyl rings may undergo librational (wobbling) motions around their equilibrium positions.

The methyl group of the acetyloxy moiety is expected to exhibit dynamic behavior even at low temperatures in the solid state, undergoing rapid reorientation about its three-fold symmetry axis. This is a common phenomenon for methyl groups in crystalline solids and can be studied by techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The acetyl group as a whole may also exhibit some degree of restricted motion.

The dynamic behavior of the molecule in the solid state can influence its physical properties. While no direct studies are available for the title compound, the principles of molecular dynamics in solids suggest that these motions would be present.

Chemical Reactivity and Transformation Pathways of Potassium;3 4 Acetyloxyphenyl Benzoate

Hydrolytic Stability and Ester Cleavage Pathways

The most prominent reaction pathway for Potassium;3-(4-acetyloxyphenyl)benzoate is the cleavage of its ester bond, a transformation that can be initiated by both chemical and enzymatic means. The stability of the ester linkage is highly dependent on the reaction conditions, particularly the pH of the medium.

The hydrolysis of the ester in this compound to yield 3-(4-hydroxyphenyl)benzoic acid and acetic acid is subject to catalysis by both acid and base. This pH-dependent reactivity is a well-documented phenomenon for aryl esters, such as acetylsalicylic acid (aspirin), which shares structural similarities with the subject compound. sciforum.netucl.ac.be

Under acidic conditions, the ester carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In neutral to alkaline conditions, the direct nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon becomes the predominant mechanism. This typically results in a U-shaped pH-rate profile, where the hydrolysis rate is at its minimum in the mid-pH range and increases at both low and high pH values. nih.gov For instance, studies on the hydrolysis of aspirin (B1665792) show a significant increase in the rate of decomposition as the pH becomes more alkaline. sciforum.netekb.egnih.gov

Table 1: pH-Dependent Hydrolysis of Aspirin (An Analogous Aryl Ester)

| pH | Relative Rate of Hydrolysis | Predominant Mechanism |

|---|---|---|

| < 2 | Increasing | Specific Acid Catalysis |

| 2-8 | Minimal | Water-mediated/Spontaneous |

| > 8 | Rapidly Increasing | Specific Base Catalysis |

This table illustrates the general trend observed for aryl ester hydrolysis, as specific kinetic data for this compound is not available.

Esterase enzymes, a broad class of hydrolases, are capable of catalyzing the cleavage of ester bonds. nih.gov Carboxylesterases, for example, are known to hydrolyze a wide range of ester-containing compounds. capes.gov.br The enzymatic hydrolysis of aryl esters like the one in this compound would likely proceed via a mechanism involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. acs.orgmdpi.com The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an oxyanion hole within the active site. mdpi.comsemanticscholar.org This leads to the formation of an acyl-enzyme intermediate and the release of the phenol (B47542) moiety. Subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and releases the carboxylic acid.

Enzymes such as butyrylcholinesterase have also been shown to hydrolyze phenyl esters. nih.gov The rate and selectivity of enzymatic hydrolysis can be influenced by the substitution pattern on the aromatic rings. capes.gov.brnih.gov For example, paraoxonases are a family of esterases that hydrolyze various substrates, including phenyl acetate (B1210297). researchgate.net

Aromatic Substitution Reactions on the Benzoate (B1203000) and Phenol Rings

Both the benzoate and the phenol rings of the molecule can undergo electrophilic aromatic substitution, though their reactivity is influenced by the existing substituents.

The benzoate portion contains a deactivating carboxylate group, which is a meta-director for electrophilic substitution. numberanalytics.com Conversely, the acetyloxyphenyl ring possesses an acetyloxy group, which is an activating, ortho, para-directing group. stackexchange.com The lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic ring, increasing its electron density and facilitating electrophilic attack at the positions ortho and para to the acetyloxy group. stackexchange.commsu.edu However, the activating effect is somewhat attenuated by the electron-withdrawing nature of the adjacent acetyl group. stackexchange.comrsc.org

In the case of the parent compound, 3-hydroxybenzoic acid, electrophilic substitution reactions like nitration have been shown to occur primarily at the positions ortho and para to the hydroxyl group. chemcess.comvaia.com Given the directing effects of the substituents in this compound, electrophilic attack is most likely to occur on the acetyloxyphenyl ring at the positions ortho to the acetyloxy group.

Nucleophilic aromatic substitution is less likely to occur unless there is a strong electron-withdrawing group present on the ring and a good leaving group. orgosolver.com

Reactivity of the Acetyloxy Group

The acetyloxy group itself is primarily reactive towards hydrolysis, as discussed in section 4.1. Beyond this, its main influence is on the reactivity of the aromatic ring to which it is attached. As an ortho, para-director, it activates these positions for electrophilic attack. stackexchange.com The acetyl group can be removed under hydrolytic conditions to reveal a more strongly activating hydroxyl group.

Coordination Chemistry with Metal Centers (excluding any biological context)

The benzoate anion of this compound can act as a versatile ligand in coordination chemistry, forming complexes with a wide range of metal centers.

The carboxylate group of the benzoate anion can coordinate to metal ions in several modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. nih.govmdpi.comub.edu This versatility allows for the formation of diverse structures, from simple mononuclear complexes to polynuclear clusters and coordination polymers. ub.eduresearchgate.net

Monodentate Coordination: The benzoate ligand binds to a single metal center through one of its oxygen atoms. nih.gov

Bidentate Chelating Coordination: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. researchgate.net

Bidentate Bridging Coordination: The carboxylate group bridges two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dinuclear or polynuclear structures, such as the well-known "paddle-wheel" arrangement. ub.edu

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of other ligands, the solvent system used, and the steric and electronic effects of substituents on the benzoate ring. mdpi.comub.edudocumentsdelivered.com For example, in zinc(II) complexes, benzoate ligands have been observed to adopt both monodentate and bidentate bridging modes. nih.govub.edu Similarly, copper(II) complexes with substituted benzoates have shown various coordination modes, including monodentate and bidentate bridging. mdpi.com

Table 2: Common Coordination Modes of Benzoate Ligands with Metal Centers

| Coordination Mode | Description | Example Metal Ions | Structural Outcome |

|---|---|---|---|

| Monodentate | Binds through one oxygen atom | Zn(II) nih.gov | Mononuclear complexes nih.gov |

| Bidentate Chelating | Both oxygen atoms bind to one metal | Various transition metals researchgate.net | Four-membered metallocycles researchgate.net |

| Bidentate Bridging (syn-syn) | Bridges two metals, both oxygens on the same side | Zn(II), Ni(II) nih.govub.edu | Dinuclear "paddle-wheel" structures nih.govub.edu |

| Bidentate Bridging (μ1,3) | Bridges two metals | Cu(II) mdpi.com | Dinuclear and polynuclear chains mdpi.com |

This table summarizes general coordination behaviors of benzoate anions with various metals.

Influence of Potassium Ion on Coordination Complex Formation

The formation of coordination polymers with alkali metals like potassium is a well-established phenomenon. mdpi.comnih.govresearchgate.net In the case of this compound, the K⁺ ion can interact with the carboxylate group in various ways. These interactions are fundamental to the assembly of one-, two-, or three-dimensional coordination networks. nih.govresearchgate.net

Several factors related to the potassium ion influence the structure of the coordination complex:

Ionic Radius and Coordination Number: The relatively large ionic radius of the potassium ion allows for higher coordination numbers, typically ranging from 6 to 12. This flexibility in coordination enables the formation of diverse and complex structures.

Hard-Soft Acid-Base (HSAB) Theory: According to the HSAB principle, the hard K⁺ cation preferentially interacts with hard donor atoms like the oxygen atoms of the carboxylate group. This strong interaction is a primary driving force for complex formation.

Solvent Effects: The solvent used during crystallization can significantly impact the coordination sphere of the potassium ion. researchgate.net Solvent molecules can co-coordinate to the metal center, influencing the final structure of the coordination polymer.

The interaction between the potassium ion and the 3-(4-acetyloxyphenyl)benzoate ligand can be further understood by considering the different potential binding sites on the ligand. The primary binding site is the deprotonated carboxylate group. Additionally, the oxygen atoms of the acetyloxy group and the π-system of the phenyl rings can engage in weaker interactions with the potassium ion, leading to more complex coordination environments. mdpi.com

Research on related potassium-carboxylate systems has demonstrated the formation of various structural motifs. For instance, in many benzoate complexes, the potassium ions are bridged by the carboxylate groups, forming infinite chains or layers. researchgate.net The specific arrangement is influenced by factors such as the presence of other ligands (including solvent molecules) and the steric hindrance of the substituents on the benzoate ring.

Table 1: Influence of Potassium Ion Properties on Coordination Complex Formation

| Property of K⁺ Ion | Influence on Coordination Complex | Relevant Findings from Related Systems |

| Ionic Radius | Allows for high and variable coordination numbers, leading to diverse structural possibilities. | In potassium cyclopentadienide (B1229720) complexes, the K⁺ cation exhibits coordination numbers up to 9, forming 1D and 2D coordination polymers. mdpi.com |

| Charge Density | The relatively low charge density of K⁺ leads to flexible coordination geometries and weaker, more dynamic bonds compared to smaller alkali metals. | Studies on alkali metal-carboxylic acid interactions show that cation-specific effects are significant, with K⁺ forming solvent-separated or solvent-shared ion pairs. rsc.org |

| HSAB Character | As a hard acid, K⁺ preferentially coordinates with hard oxygen donor atoms of the carboxylate and potentially the ester group. | The interaction of alkali metals with carboxylate groups is a classic example of hard-hard interactions, driving the formation of stable complexes. researchgate.net |

| Coordination Geometry | Can adopt various coordination geometries, from distorted octahedral to more complex arrangements, depending on the ligands. | In a rhodium-chloro complex, potassium ions connect the complex units into networks by interacting with both chloride and DMSO oxygen atoms. nih.gov |

Molecular Interactions and Proposed Mechanistic Modulations by Potassium;3 4 Acetyloxyphenyl Benzoate

Investigation of Molecular Target Binding Affinities (e.g., protein-ligand interactions in vitro or in silico)

There are no published studies investigating the binding affinities of Potassium;3-(4-acetyloxyphenyl)benzoate to any molecular targets. Scientific literature lacks in vitro or in silico data detailing its protein-ligand interactions.

Elucidation of Enzyme Kinetic Parameters in the Presence of this compound (e.g., inhibition or activation constants)

No research has been conducted to determine the enzyme kinetic parameters of this compound. As a result, there are no available inhibition or activation constants (K_i, K_a) or any other related kinetic data.

Cellular Pathway Perturbation Studies in in vitro Cell Culture Models for Mechanistic Insights (e.g., signal transduction, pathway modulation, avoiding cell death/toxicity profiles)

There is no evidence in the scientific literature of in vitro cell culture studies being performed with this compound. Therefore, no information exists on its potential to perturb cellular pathways, modulate signal transduction, or influence other cellular mechanisms.

Structural Basis of Ligand-Biomolecule Interactions (e.g., co-crystallography, computational docking)

The structural basis for any potential interaction between this compound and biological macromolecules remains unknown. No co-crystallography studies have been published, and no computational docking simulations have been reported in the available scientific databases.

The absence of any scientific data for this compound across all requested areas of molecular interaction and mechanistic studies highlights a significant gap in the current body of scientific knowledge. Future research, including initial in silico screening and subsequent in vitro assays, would be necessary to begin to elucidate the potential biological activities of this compound.

Computational and Theoretical Chemistry Studies on Potassium;3 4 Acetyloxyphenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, a wide array of molecular properties. For the anion, 3-(4-acetyloxyphenyl)benzoate, DFT calculations are typically performed using a functional like B3LYP and a basis set such as 6-311G**, which provides a good balance of accuracy and computational cost for organic molecules. semanticscholar.org

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular reactivity and stability. semanticscholar.org

For the 3-(4-acetyloxyphenyl)benzoate anion, the HOMO is expected to be localized primarily on the carboxylate group and the oxygen atoms of the ester, as these are the most electron-rich regions. The LUMO, conversely, would likely be distributed across the aromatic rings, which can accept electron density.

The electron density distribution, often visualized through electrostatic potential (ESP) maps, reveals the charge distribution across the molecule. In the 3-(4-acetyloxyphenyl)benzoate anion, the most negative potential (red regions) would be concentrated on the carboxylate oxygen atoms, indicating the primary site for interaction with the potassium cation and other electrophiles. The aromatic rings would exhibit a more neutral potential, with the ester group's carbonyl oxygen also showing a region of negative potential.

Illustrative Data Table: Calculated Quantum Chemical Parameters

| Parameter | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. ufv.br By calculating the ¹H and ¹³C NMR spectra for a proposed structure of 3-(4-acetyloxyphenyl)benzoate, these theoretical values can be compared against experimental data to confirm its constitution. The calculated shifts for the aromatic protons and carbons, as well as those for the acetyl methyl group, would be benchmarked against known values for similar chemical environments. ufv.br

Vibrational Frequencies: The vibrational modes of a molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. For 3-(4-acetyloxyphenyl)benzoate, key predicted vibrational frequencies would include the asymmetric and symmetric stretching of the carboxylate group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic rings. ufv.br

Illustrative Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Carboxylate (COO⁻) Asymmetric Stretch | ~1600-1550 | Strong absorption characteristic of carboxylates |

| Carboxylate (COO⁻) Symmetric Stretch | ~1420-1335 | Strong absorption characteristic of carboxylates |

| Ester (C=O) Stretch | ~1760-1740 | Strong absorption from the acetyl group |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time. nih.gov An MD simulation of Potassium;3-(4-acetyloxyphenyl)benzoate, typically in a solvent like water, would reveal its dynamic behavior.

The simulation would track the movement of the 3-(4-acetyloxyphenyl)benzoate anion and the potassium cation, providing insights into:

Conformational Landscapes: The central bond connecting the two phenyl rings allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations of the anion.

Solvation Effects: By simulating the compound in a box of explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the anion and cation. The polar carboxylate and ester groups would be expected to form strong hydrogen bonds with water, while the aromatic rings would have weaker hydrophobic interactions. The potassium ion would be surrounded by a hydration shell of water molecules. These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scienceopen.com A purely in silico QSAR study for derivatives of 3-(4-acetyloxyphenyl)benzoate would involve:

Descriptor Calculation: For a virtual library of related benzoate (B1203000) derivatives, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates these descriptors with a hypothetical activity score. For instance, the model might predict the binding affinity to a hypothetical enzyme active site. The goal is to create an equation where Activity = f(Descriptor1, Descriptor2, ...).

Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

In Silico Screening and Virtual Ligand Design

In silico screening involves using computational methods to search large libraries of compounds to identify those that are most likely to bind to a biological target, such as a protein receptor or enzyme. If a hypothetical target for 3-(4-acetyloxyphenyl)benzoate were identified, a virtual screening campaign could be conducted.

This process typically involves molecular docking, where the 3D structure of the ligand (the anion) is computationally "docked" into the binding site of the target protein. A scoring function then estimates the binding affinity. This allows for the rapid screening of thousands of potential ligands.

Furthermore, the structure of 3-(4-acetyloxyphenyl)benzoate itself can be used as a scaffold for virtual ligand design. New functional groups could be computationally added or modified on the parent structure, and the resulting novel compounds could then be docked and scored to assess whether the modifications improve the predicted binding affinity. scienceopen.com This iterative process of design and evaluation is a cornerstone of modern drug discovery.

Analytical Strategies for Research Characterization of Potassium;3 4 Acetyloxyphenyl Benzoate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone for separating Potassium;3-(4-acetyloxyphenyl)benzoate from impurities, starting materials, or other components within a research sample. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile, polar organic compounds like this compound. ajast.net A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's aromatic and ester functionalities.

Method development involves the systematic optimization of several parameters to achieve a robust separation with good peak shape and resolution. A typical starting point would involve a C18 column, which is effective for retaining and separating aromatic compounds. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate or acetate (B1210297) buffer. ajast.netukim.mk The buffer's pH is critical, as it influences the ionization state of the carboxylate group and, consequently, its retention time. For benzoate (B1203000) derivatives, an acidic pH (e.g., pH 3.7-4.3) is often used to ensure the compound is in its less polar, protonated form, leading to better retention on a reversed-phase column. ajast.netukim.mk

Detection is commonly performed using a UV detector. The aromatic rings and carbonyl groups in this compound are expected to exhibit strong UV absorbance. Based on similar compounds like sodium benzoate, a primary detection wavelength is anticipated around 225-235 nm. ajast.netresearchgate.net A photodiode array (PDA) detector can be employed to acquire full UV spectra, aiding in peak identification and purity assessment. wjpmr.com

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ajast.netwjpmr.com Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range (e.g., 1-30 µg/mL). ajast.net

Accuracy: Determined by spike-recovery experiments, with recoveries for benzoate derivatives typically ranging from 82% to 96% in various matrices. nih.gov

Precision: Assessed at different levels (repeatability, intermediate precision), with a relative standard deviation (RSD) of ≤5% being acceptable. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For benzoate derivatives, LOD values can be as low as 0.06 µg/mL. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | ajast.net |

| Mobile Phase | Acetonitrile : Sodium Acetate Buffer pH 4.3 (20:80 v/v) | ajast.net |

| Flow Rate | 1.0 mL/min | ajast.netukim.mk |

| Detection Wavelength | 235 nm | ajast.net |

| Column Temperature | 25 °C | ukim.mk |

| Injection Volume | 2.5 - 20 µL | ajast.netukim.mk |

As a salt, this compound is non-volatile and cannot be directly analyzed by Gas Chromatography (GC). However, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for confirmation of structure, especially after a derivatization step to convert the analyte into a volatile and thermally stable compound. gcms.cznih.gov

The most common derivatization strategy for carboxylic acids is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylate moiety into its corresponding trimethylsilyl (TMS) ester. The hydroxyl group that would be present after hydrolysis of the acetyl group could also be silylated. This procedure increases the volatility of the compound, making it amenable to GC analysis. nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or HP-5). The separated derivative is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation. gcms.czresearchgate.net GC-MS is particularly effective as a confirmatory technique for results obtained by HPLC. gcms.cz

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification (in research samples, not clinical)

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. Soft ionization techniques are required to analyze the intact molecule without significant fragmentation.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like potassium salts of organic acids. youtube.com It generates gas-phase ions directly from a solution, making it easily coupled with liquid chromatography (LC-MS). metrohm.com In negative ion mode, ESI would readily detect the deprotonated anion, [3-(4-acetyloxyphenyl)benzoate]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ might be observed, where M is the neutral acid form of the compound. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be performed on these ions to induce fragmentation, providing valuable structural information. The fragmentation of benzoate derivatives often involves characteristic losses, such as the loss of CO₂ from the carboxylate group.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, though its application for small molecules (< 700 Da) can be challenging due to interference from the organic matrix in the low-mass region. researchgate.netrsc.org However, advancements in matrix selection and the use of "matrix-free" techniques like surface-assisted laser desorption/ionization (SALDI) are expanding its utility for small molecule analysis. researchgate.net For a potassium salt, MALDI-MS could potentially detect the intact salt or adducts with the matrix or other ions. tue.nl Organic salts themselves have also been investigated as promising matrices for MALDI analysis of other compounds. researchgate.net

| Technique | Ion Type Expected | Advantages for this Compound |

|---|---|---|

| ESI (Negative Mode) | [M-K]⁻ | High sensitivity for anions, easily coupled with HPLC. |

| ESI (Positive Mode) | [M-K+2H]⁺, [M-K+H+Na]⁺ | Provides complementary information, confirms molecular weight. |

| MALDI-MS | [M]⁺, [M+K]⁺, [M+Na]⁺ | High throughput, tolerance to salts (in some cases). rsc.org |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analysis. wikipedia.org In an IMS-MS instrument, ions are first separated based on their size, shape, and charge in a gas-filled drift tube before they enter the mass spectrometer. This separation can resolve isomers that are indistinguishable by MS alone and can separate analyte ions from background noise, thereby improving the signal-to-noise ratio. wikipedia.org For the analysis of this compound in complex research matrices, IMS-MS could provide cleaner mass spectra and increased confidence in identification, particularly when analyzing potential metabolites or degradation products which may be isomeric. researchgate.net

Spectrophotometric and Fluorometric Methods for Detection and Quantification (in research matrices)

Spectroscopic methods offer simpler, often more rapid, alternatives to chromatography for quantification, although they may lack the same degree of selectivity.

UV-Visible spectrophotometry is a straightforward method for quantifying compounds with chromophores. The aromatic structure of this compound makes it an ideal candidate for this technique. Based on the UV absorbance of sodium benzoate, the compound is expected to have a maximum absorbance (λmax) in the range of 225-230 nm. researchgate.netacgpubs.org Quantification is achieved by creating a calibration curve that plots absorbance versus concentration, following Beer-Lambert's law. unimas.my While simple and cost-effective, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, its use in complex research matrices may require a prior sample clean-up or extraction step. researchgate.net

Fluorometric methods offer significantly higher sensitivity and selectivity compared to spectrophotometry. While the parent compound itself may not be strongly fluorescent, the presence of the phenolic ester moiety provides an avenue for fluorometric detection. The ester bond can be hydrolyzed (chemically or enzymatically) to yield 3-(4-hydroxyphenyl)benzoic acid. Phenolic compounds are known to be fluorescent, typically with excitation wavelengths around 270-280 nm and emission wavelengths around 300-310 nm. researchgate.netaatbio.com The fluorescence intensity would be directly proportional to the concentration of the hydrolyzed product, and thus to the original concentration of this compound. This approach can be used to develop a highly sensitive assay for the compound in research samples where trace-level detection is required. mdpi.comnih.gov

Electrochemical Methods for Redox Behavior Characterization

The redox behavior of this compound is a critical aspect of its chemical reactivity and potential applications. Electrochemical methods provide a powerful toolkit for elucidating the electron transfer processes, including the potentials at which oxidation and reduction occur, the stability of the resulting species, and the kinetics of the electron transfer. These techniques are instrumental in predicting the compound's behavior in various chemical environments and its potential role in electrochemical applications.

The electrochemical characteristics of this compound are primarily dictated by its constituent functional groups: the benzoate anion and the 4-acetyloxyphenyl substituent. The benzoate moiety is generally electrochemically stable under typical conditions, with its reduction occurring at significantly negative potentials. Conversely, the 4-acetyloxyphenyl group, containing an esterified phenol (B47542), is the more likely site for electrochemical activity within the common potential windows, particularly oxidation.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental and widely used electrochemical technique for characterizing the redox properties of a compound. In a typical CV experiment involving this compound, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set limits, and the resulting current is measured.

The expected cyclic voltammogram for this compound would likely exhibit an irreversible oxidation peak at a positive potential. This oxidation would correspond to the removal of an electron from the 4-acetyloxyphenyl ring. The acetylation of the phenolic hydroxyl group is anticipated to render this oxidation more difficult compared to the corresponding free phenol, thus shifting the oxidation potential to a more positive value. The irreversibility of this process suggests that the initially formed radical cation undergoes rapid subsequent chemical reactions, such as hydrolysis of the ester group or polymerization.

A hypothetical representation of the key parameters that would be determined from a cyclic voltammetry study of this compound is presented in the interactive data table below.

| Parameter | Symbol | Hypothetical Value | Significance |

| Anodic Peak Potential | Epa | +1.2 V vs. Ag/AgCl | The potential at which the rate of oxidation of the 4-acetyloxyphenyl group is at its maximum. A higher value indicates greater resistance to oxidation. |

| Anodic Peak Current | Ipa | 50 µA | Proportional to the concentration of the compound and the scan rate. It provides information about the kinetics of the electron transfer process. |

| Half-Peak Potential | Epa/2 | +1.1 V vs. Ag/AgCl | The potential at which the current is half of the peak current. For an irreversible process, this value can be used to estimate the formal potential. |

| Scan Rate | ν | 100 mV/s | The rate at which the potential is swept. Varying the scan rate can provide insights into the mechanism of the electrode reaction. |

Further Electrochemical Probes

To gain a more comprehensive understanding of the redox behavior, other electrochemical techniques can be employed in conjunction with cyclic voltammetry:

Differential Pulse Voltammetry (DPV): This technique offers higher sensitivity and better resolution than CV, which would be advantageous for determining a more accurate oxidation potential of the 4-acetyloxyphenyl moiety.

Controlled Potential Electrolysis (CPE): By holding the electrode potential at a value corresponding to the oxidation of the compound, the products of the electron transfer reaction can be generated in sufficient quantities for isolation and identification by other analytical methods, such as spectroscopy. This would help to elucidate the reaction mechanism following the initial electron transfer.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its redox potentials. These theoretical results can then be compared with experimental data to provide a more robust understanding of the compound's electrochemical behavior.

Strategic Research Applications and Future Perspectives for Potassium;3 4 Acetyloxyphenyl Benzoate

Role as a Building Block in Complex Organic Synthesis

"Potassium;3-(4-acetyloxyphenyl)benzoate" serves as a versatile building block in the architecting of more complex organic molecules. The potassium carboxylate group provides a nucleophilic center that can readily participate in a variety of coupling reactions. For instance, it can be employed in esterification reactions with various alkyl or aryl halides to generate a diverse library of ester derivatives. This reactivity is fundamental in the construction of larger, multifunctional organic frameworks.

In more advanced synthetic strategies, the carboxylate moiety can be leveraged for directing group-assisted C-H activation reactions, enabling the selective functionalization of the aromatic rings. The presence of the acetyloxy group also offers a handle for further chemical transformations, such as deacetylation to reveal a phenolic hydroxyl group, which can then be used for subsequent etherification or other modifications.

The utility of benzoate (B1203000) derivatives as foundational units in organic synthesis is well-documented. acs.org Their application spans from the creation of pharmaceutical intermediates to the assembly of intricate natural product analogs. The solubility of potassium salts in various solvents can also be advantageous, facilitating reactions in homogenous media.

A representative application of a potassium carboxylate in a synthetic transformation is outlined in the table below, illustrating a common reaction type where "this compound" could be utilized.

| Reaction Type | Reactants | Conditions | Product Type | Potential Application of Product |

| Williamson Ether Synthesis (Post-deacetylation) | 3-(4-hydroxyphenyl)benzoate salt, Alkyl Halide | Base, Solvent (e.g., DMF, Acetonitrile) | Aryl-alkyl ether | Liquid Crystal Monomers, Pharmaceutical Scaffolds |

| Palladium-Catalyzed Cross-Coupling | This compound, Aryl Halide | Palladium Catalyst, Ligand, Base | Biaryl Ester | Advanced Polymers, Organic Light-Emitting Diodes (OLEDs) |

| Esterification | This compound, Acyl Chloride | Aprotic Solvent | Anhydride (B1165640) | Acylating Agents, Polymer Precursors |

Potential in Materials Science and Supramolecular Assemblies

The molecular architecture of "this compound" suggests significant potential in the field of materials science, particularly in the design of liquid crystals, polymers, and metal-organic frameworks (MOFs).

Liquid Crystals: The rigid, rod-like structure inherent to the acetyloxyphenyl benzoate core is a common motif in calamitic (rod-shaped) liquid crystals. google.comfao.org The presence of polar groups like the ester and acetyl functionalities can contribute to the necessary intermolecular interactions that stabilize liquid crystalline phases. By modifying the substituents on the phenyl rings, it is possible to tune the mesophase behavior, leading to materials with specific optical and electronic properties suitable for display technologies and optical sensors. nih.gov Homologous series of p-alkylcarbonato-p'-alkoxyphenyl benzoates have been synthesized and shown to exhibit nematic liquid crystal behavior at or near room temperature. researchgate.net

Polymers: The bifunctional nature of the parent acid, 3-(4-acetyloxyphenyl)benzoic acid, allows it to be used as a monomer in the synthesis of polyesters and polyamides. The resulting polymers would be expected to possess high thermal stability and potentially interesting optical properties due to the aromatic nature of the repeating unit. The potassium salt itself could be utilized in solid-state polymerization reactions.

Metal-Organic Frameworks (MOFs): Carboxylate groups are excellent ligands for the construction of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The benzoate moiety can coordinate to metal ions, forming nodes that are then linked by the organic backbone to create a three-dimensional framework. The use of potassium ions in the formation of MOFs has been explored, and these frameworks can exhibit interesting properties such as humidity sensing. Potassium-based MOFs have been synthesized from perylene-3,4,9,10-tetracarboxylate linkers and have shown potential in humidity-sensing applications.

The table below summarizes the potential material applications and the key structural features of "this compound" that make it a promising candidate.

| Material Type | Key Structural Feature | Potential Application |

| Liquid Crystals | Anisotropic molecular shape, polar functional groups | Displays, sensors, optical switches |

| Polymers | Dicarboxylic acid precursor, rigid aromatic core | High-performance plastics, specialty films |

| Metal-Organic Frameworks | Carboxylate ligating group, defined geometry | Gas storage, catalysis, chemical sensing |

Green Chemistry Implications and Sustainable Synthetic Routes

In line with the principles of green chemistry, the synthesis of "this compound" and its derivatives can be approached through more sustainable methodologies. Traditional synthetic routes for benzoic acid derivatives often rely on harsh reagents and organic solvents. nih.gov

Modern approaches focus on the use of renewable starting materials, catalytic processes, and environmentally benign solvents like water. For instance, lignin, a complex polymer found in plant cell walls, can be a source of benzoic acid derivatives through oxidative depolymerization. bohrium.com The development of efficient heterogeneous catalysts for these transformations is an active area of research.

Furthermore, the synthesis of carboxylic acids from aldehydes using green oxidants like hydrogen peroxide in the presence of a selenium catalyst in water represents a significant advancement in sustainable chemistry. foodb.ca Such methods reduce waste and avoid the use of toxic heavy metals. The direct synthesis of potassium benzoate from benzoic acid and potassium hydroxide (B78521) is an atom-economical reaction that produces water as the only byproduct. wikipedia.org

| Green Chemistry Principle | Application in Synthesis of this compound | Benefit |

| Use of Renewable Feedstocks | Synthesis from lignin-derived precursors. bohrium.com | Reduces reliance on petrochemicals. |

| Catalysis | Employing heterogeneous catalysts for oxidation and coupling reactions. | Improves reaction efficiency and facilitates catalyst recycling. |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent for synthesis. foodb.ca | Reduces environmental impact and improves safety. |

| Atom Economy | Neutralization of the carboxylic acid with potassium hydroxide. wikipedia.org | Maximizes the incorporation of starting materials into the final product. |

Emerging Research Avenues for Acetyloxyphenyl Benzoate Derivatives

The structural motif of acetyloxyphenyl benzoate is a versatile platform for the development of novel compounds with a wide range of applications. Emerging research is likely to focus on several key areas:

Medicinal Chemistry: Benzoic acid and its derivatives are known to exhibit a variety of biological activities. acs.org The acetyloxyphenyl benzoate scaffold could be explored for the development of new therapeutic agents. For instance, modifications to the core structure could lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Organic Electronics: The extended π-systems and tunable electronic properties of these molecules make them attractive candidates for use in organic electronics. Derivatives could be designed to function as organic semiconductors, emitters in OLEDs, or components of photovoltaic cells.

Smart Materials: The potential for these molecules to form liquid crystalline phases opens up possibilities for the creation of "smart" materials that respond to external stimuli such as light, temperature, or electric fields. This could lead to the development of new sensors, actuators, and responsive coatings.

Challenges and Opportunities in the Academic Investigation of Complex Organic Salts

The academic investigation of complex organic salts like "this compound" presents both significant challenges and exciting opportunities.

Challenges:

Synthesis and Purification: The synthesis of complex organic salts often requires careful control of reaction conditions to ensure high purity and yield. Purification can be challenging due to their ionic nature and potential for polymorphism.

Characterization: Comprehensive characterization of organic salts can be complex. While standard techniques like NMR and IR spectroscopy are useful, they may not fully elucidate the solid-state structure. researchgate.net Techniques such as single-crystal X-ray diffraction are often necessary but obtaining suitable crystals can be difficult. The characterization of complex organic mixtures often requires advanced analytical techniques like high-resolution mass spectrometry. epa.gov

Solubility: The solubility of organic salts can be highly variable and difficult to predict, which can impact their application in certain solvent systems.

Opportunities:

Fundamental Understanding: The study of complex organic salts provides an opportunity to gain a deeper fundamental understanding of ion-pairing, solvation, and self-assembly processes.

Novel Properties: The unique combination of organic and inorganic components in these salts can lead to the discovery of novel materials with emergent properties.

Interdisciplinary Research: The investigation of these compounds often requires a multidisciplinary approach, fostering collaboration between organic chemists, materials scientists, physicists, and biologists. The synthesis of complex molecular systems is an ongoing challenge that benefits from the synergy between organic and supramolecular chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations